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molecular formula C4H6O4 B126664 Methylmalonic acid CAS No. 516-05-2

Methylmalonic acid

Cat. No. B126664
M. Wt: 118.09 g/mol
InChI Key: ZIYVHBGGAOATLY-UHFFFAOYSA-N
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Patent
US04994363

Procedure details

630 ml of pyridine was added to 76 g of 4-nitrobenzaldehyde (m.p. 105°-106.5° C.), 118 g of methylmalonic acid (prepared by hydrolysis of diethyl methylmalonate) and 85 g of piperidine. The mixture was heated with stirring over a steam bath for 24 hours. After being allowed to cool, the reaction mixture was then added to a mixture of 1,250 ml of concentrated hydrochloric acid and 2.5 kg of ice. The resulting oil content was then extracted with diethyl ether. The oil content was further extracted with a 5% aqueous solution of sodium hydroxide. The aqueous solution was then slightly acidified. The resulting crystal composition was then filtered off and dried. (Yield: 86 g (83%))
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:12][CH:13](C(O)=O)[C:14]([OH:16])=[O:15].N1CCCCC1.Cl>N1C=CC=CC=1>[CH3:12][C:13](=[CH:8][C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice
Quantity
2.5 kg
Type
reactant
Smiles
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
118 g
Type
reactant
Smiles
CC(C(=O)O)C(=O)O
Name
Quantity
85 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
630 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a steam bath for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The resulting oil content was then extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The oil content was further extracted with a 5% aqueous solution of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The resulting crystal composition was then filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04994363

Procedure details

630 ml of pyridine was added to 76 g of 4-nitrobenzaldehyde (m.p. 105°-106.5° C.), 118 g of methylmalonic acid (prepared by hydrolysis of diethyl methylmalonate) and 85 g of piperidine. The mixture was heated with stirring over a steam bath for 24 hours. After being allowed to cool, the reaction mixture was then added to a mixture of 1,250 ml of concentrated hydrochloric acid and 2.5 kg of ice. The resulting oil content was then extracted with diethyl ether. The oil content was further extracted with a 5% aqueous solution of sodium hydroxide. The aqueous solution was then slightly acidified. The resulting crystal composition was then filtered off and dried. (Yield: 86 g (83%))
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:12][CH:13](C(O)=O)[C:14]([OH:16])=[O:15].N1CCCCC1.Cl>N1C=CC=CC=1>[CH3:12][C:13](=[CH:8][C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice
Quantity
2.5 kg
Type
reactant
Smiles
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
118 g
Type
reactant
Smiles
CC(C(=O)O)C(=O)O
Name
Quantity
85 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
630 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a steam bath for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The resulting oil content was then extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The oil content was further extracted with a 5% aqueous solution of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The resulting crystal composition was then filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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